Acetic acid, [[(2-bromophenyl)methyl]thio]-
Overview
Description
Acetic acid, [[(2-bromophenyl)methyl]thio]- is an organic compound characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-bromophenyl)methyl]thio]- typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and thioglycolic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 2-bromobenzyl chloride is reacted with thioglycolic acid under reflux conditions in an appropriate solvent like ethanol or acetone. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [[(2-bromophenyl)methyl]thio]- may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid, [[(2-bromophenyl)methyl]thio]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bromophenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, acetic acid, [[(2-bromophenyl)methyl]thio]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thioether-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include the development of new drugs that leverage the unique properties of the thioether linkage and the bromophenyl group. Research may focus on its activity against specific biological targets or its role as a pharmacophore in drug design.
Industry
In the industrial sector, acetic acid, [[(2-bromophenyl)methyl]thio]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which acetic acid, [[(2-bromophenyl)methyl]thio]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioether linkage and bromophenyl group can participate in binding interactions, influencing the activity of the compound. Pathways involved may include oxidative stress responses or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, [[(4-bromophenyl)methyl]thio]-: Similar structure but with the bromine atom in the para position.
Acetic acid, [[(2-chlorophenyl)methyl]thio]-: Chlorine atom instead of bromine.
Acetic acid, [[(2-methylphenyl)methyl]thio]-: Methyl group instead of bromine.
Uniqueness
Acetic acid, [[(2-bromophenyl)methyl]thio]- is unique due to the presence of the bromine atom in the ortho position, which can influence its reactivity and interactions compared to its para-substituted or differently substituted analogs. This positional difference can lead to variations in chemical behavior and biological activity, making it a distinct compound for research and application.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTKFENVRDJNHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358058 | |
Record name | Acetic acid, [[(2-bromophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87852-48-0 | |
Record name | Acetic acid, [[(2-bromophenyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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